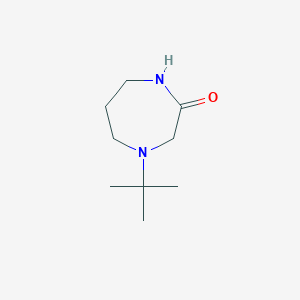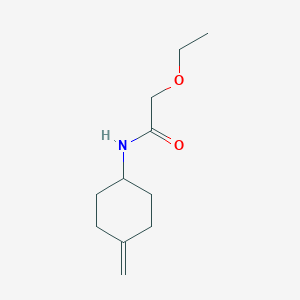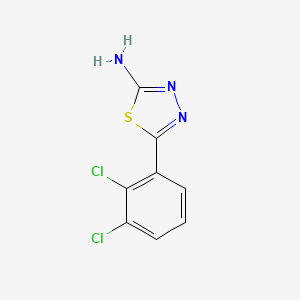![molecular formula C13H11NO3 B2511936 8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one CAS No. 1232803-33-6](/img/structure/B2511936.png)
8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one, also known as DDC, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Photophysical Characterization
- Photophysical Properties : 8,9-Dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one (MDDCO) exhibits sensitivity to solvent polarity. Its photophysical properties were extensively characterized, revealing higher sensitivity in the electronic excited state than in the ground state. This sensitivity was observed through steady-state and time-resolved fluorescence experiments, showing significant fluorescence spectral shifts correlated with solvent properties (Ghosh, Mitra, Saha, & Basu, 2013).
Fluorescence Response in Different Environments
- Fluorescence in Varied Environments : A study on a similar derivative, 8-methyl-8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one, demonstrated its responsiveness to hydrogen bonding and solvent polarity. This compound behaves as a reporter of its microenvironment, showing varied fluorescence behaviors in micelles, β-cyclodextrin, and serum albumin environments. The binding interaction with transport proteins, bovine serum albumin, and human serum albumin, was explored using fluorescence resonance energy transfer (Mitra, Sau, Bera, Chakraborty, Saha, & Basu, 2015).
Solvatochromic Properties and Electron Transfer
- Solvatochromic Probe : The compound 5,6,7,9-tetrahydro-[1,3]dioxolo[4,5-h]carbazol-8-one, a related derivative, was identified as a solvatochromic probe sensitive to solvent nature. This property is attributed to its higher dipole moment in the excited state and hydrogen bond formation capabilities. The compound's interaction with aromatic amine bases in the excited state was also studied, providing insights into photoinduced electron transfer processes (Ghosh, Mitra, Basu, Chakraborty, & Saha, 2014).
Charge Transfer Phenomenon
- Charge Transfer Mechanism : Investigations on MDDCO focused on its intramolecular charge transfer (ICT) process, revealing features like high fluorescence quantum yield and large Stokes shift. Theoretical studies suggested a PLICT (Planarized Intramolecular Charge Transfer) process in MDDCO, contributing to its high performance as a fluorescent probe (Zhang, Zhang, Luo, Sun, & Zhang, 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial properties , suggesting that the compound may target bacterial cells.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit dna gyrases , which are essential enzymes in DNA replication. By inhibiting these enzymes, the compound could potentially prevent bacterial replication, leading to their death.
Future Directions
Fluorescent carbazole derivatives, like 8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one, have found application in various areas like light-emitting diodes, potential photosensitive biological units, fluorescent markers in biology, photo-induced electron sensors, and in diverse fields of chemistry . They are always important as they can be used as labeling agents and sensors in both chemical and biological systems . Therefore, the future directions of this compound could involve further exploration of these applications.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one is not well-defined. It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is possible that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins and may influence its localization or accumulation .
Subcellular Localization
It is possible that specific targeting signals or post-translational modifications direct this compound to specific compartments or organelles .
Properties
IUPAC Name |
5,6,7,9-tetrahydro-[1,3]dioxolo[4,5-h]carbazol-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-10-3-1-2-7-8-4-11-12(17-6-16-11)5-9(8)14-13(7)10/h4-5,14H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDWRANDXVVHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC3=CC4=C(C=C23)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2511853.png)
![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2511854.png)

![8-chloro-2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2511857.png)
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2511859.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2511863.png)
![Tert-butyl 3-[(dimethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2511864.png)
![(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B2511865.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2511869.png)

![4-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2511872.png)
![N-(3-chlorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2511875.png)

